molecular formula C15H21FN2O3S B4837049 N-[3-(1-azepanyl)-3-oxopropyl]-4-fluorobenzenesulfonamide

N-[3-(1-azepanyl)-3-oxopropyl]-4-fluorobenzenesulfonamide

Cat. No. B4837049
M. Wt: 328.4 g/mol
InChI Key: NHOLYWPIKHPEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-azepanyl)-3-oxopropyl]-4-fluorobenzenesulfonamide, commonly referred to as AZ-23, is a small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of sulfonamide compounds and is known for its ability to inhibit certain enzymes, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of AZ-23 involves the inhibition of certain enzymes, particularly the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is known to play a crucial role in tumor growth and metastasis. By inhibiting CAIX, AZ-23 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
AZ-23 has been shown to have several biochemical and physiological effects. Inhibition of CAIX by AZ-23 can lead to a decrease in the pH of the tumor microenvironment, making it less conducive to tumor growth. Additionally, AZ-23 has been shown to reduce the levels of lactate in cancer cells, which is a byproduct of anaerobic metabolism and is known to promote tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AZ-23 in lab experiments is its specificity towards CAIX, making it a useful tool for studying the role of CAIX in various diseases. However, AZ-23 has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when using AZ-23 in lab experiments.

Future Directions

There are several future directions for research on AZ-23. One potential area of research is the development of more efficient synthesis methods for AZ-23, which would make it more accessible for researchers. Additionally, further studies are needed to determine the efficacy of AZ-23 in vivo and to identify potential side effects. Finally, AZ-23 could be studied in combination with other drugs to determine its potential as a combination therapy for cancer and other diseases.
Conclusion:
In conclusion, AZ-23 is a promising small molecule inhibitor that has shown potential as a therapeutic agent in various diseases, particularly cancer. Its ability to inhibit CAIX makes it a useful tool for studying the role of CAIX in disease, and it has several biochemical and physiological effects that make it an attractive candidate for drug development. However, further research is needed to determine its efficacy and potential side effects.

Scientific Research Applications

AZ-23 has been studied extensively for its potential use as a therapeutic agent in various diseases. Its ability to inhibit certain enzymes makes it a potential candidate for the treatment of cancer, inflammation, and other diseases. In a study conducted by researchers, AZ-23 was found to inhibit the growth of cancer cells in vitro, demonstrating its potential as an anti-cancer agent.

properties

IUPAC Name

N-[3-(azepan-1-yl)-3-oxopropyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c16-13-5-7-14(8-6-13)22(20,21)17-10-9-15(19)18-11-3-1-2-4-12-18/h5-8,17H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOLYWPIKHPEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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